molecular formula C4H3F3N2O2S B1295171 1-(Trifluoromethanesulfonyl)imidazole CAS No. 29540-81-6

1-(Trifluoromethanesulfonyl)imidazole

Cat. No. B1295171
CAS RN: 29540-81-6
M. Wt: 200.14 g/mol
InChI Key: YGABUCCNCBMODG-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)imidazole is an organic compound with the empirical formula C4H3F3N2O2S . It is a technical grade compound with an assay of ≥95.0% . The compound is also known by other names such as 1-(Trifluoromethylsulfonyl)imidazole .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethanesulfonyl)imidazole consists of a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

1-(Trifluoromethanesulfonyl)imidazole has a molecular weight of 200.14 . It has a refractive index of n20/D 1.416 and a density of 1.525 g/mL at 20 °C .

Scientific Research Applications

Electrophilic Trifyl Source

1-(Trifluoromethanesulfonyl)imidazole is used as an electrophilic trifyl source . It plays a crucial role in the preparation of vinyltriflates , which are important intermediates in organic synthesis.

Ionic Liquid in Polymer Electrolytes

The compound is structurally similar to 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIMTFSI), an ionic liquid used in the development of gel polymer electrolytes (GPEs) . These GPEs have potential applications in various electrochemical devices .

Enhancer of Ionic Conductivity

In the field of polymer electrolytes, this compound can enhance the number of free zinc ions, leading to an enrichment of ionic conductivity . This property is particularly useful in the development of zinc battery systems .

Thermal Safety in Construction

Research has been conducted into the thermal safety of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, a similar compound, for construction-related safety processes . This research could potentially extend to 1-(Trifluoromethanesulfonyl)imidazole, given their structural similarities.

Green Solvent

Ionic liquids, including those structurally similar to 1-(Trifluoromethanesulfonyl)imidazole, have risen to prominence as green solvents . They are versatile substances applicable in fields ranging from everyday commodities to construction and energy .

Sustainable Construction Applications

The compound’s thermal behavior and safety characteristics make it a promising candidate for sustainable construction applications . Understanding these properties is crucial for designing safe storage environments .

Safety And Hazards

Safety measures should be taken while handling 1-(Trifluoromethanesulfonyl)imidazole. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The quest for novel, physiologically active imidazoles remains an exciting topic of research among medicinal chemists . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-(trifluoromethylsulfonyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABUCCNCBMODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00183726
Record name 1-((Trifluoromethyl)sulphonyl)-1H-imidazole
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Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(Trifluoromethanesulfonyl)imidazole

CAS RN

29540-81-6
Record name 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole
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Record name 1-((Trifluoromethyl)sulphonyl)-1H-imidazole
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Record name 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE
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